1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
CAS No.: 1781907-25-2
Cat. No.: VC5421065
Molecular Formula: C13H16N2O4
Molecular Weight: 264.281
* For research use only. Not for human or veterinary use.
![1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylic acid - 1781907-25-2](/images/structure/VC5421065.png)
Specification
CAS No. | 1781907-25-2 |
---|---|
Molecular Formula | C13H16N2O4 |
Molecular Weight | 264.281 |
IUPAC Name | 1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydropyrrolo[2,3-b]pyridine-4-carboxylic acid |
Standard InChI | InChI=1S/C13H16N2O4/c1-13(2,3)19-12(18)15-7-5-8-9(11(16)17)4-6-14-10(8)15/h4,6H,5,7H2,1-3H3,(H,16,17) |
Standard InChI Key | VQAWROGBOVCGOM-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC2=C(C=CN=C21)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound has the molecular formula C₁₃H₁₆N₂O₄ and a molecular weight of 264.28 g/mol . Key structural elements include:
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A pyrrolo[2,3-b]pyridine bicyclic system, which merges pyrrole and pyridine rings.
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A Boc group at the 1-position, providing steric protection for the nitrogen during synthetic transformations.
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A carboxylic acid at the 4-position, enabling further functionalization via esterification or amidation.
Table 1: Key Chemical Properties
Synthetic Methodologies
Boc Protection Strategies
The Boc group is introduced via reaction of pyrrolo[2,3-b]pyridine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This step ensures selective protection of the secondary nitrogen, critical for subsequent functionalization .
Step | Reagents/Conditions | Yield | Source |
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Boc Protection | Boc₂O, DMAP, CH₂Cl₂, rt | 85–90% | |
Carboxylic Acid Formation | KMnO₄, H₂O/THF, 0°C to rt | 75% |
Applications in Medicinal Chemistry
ENPP1 Inhibitors for Cancer Immunotherapy
Pyrrolopyridine derivatives, including Boc-protected analogs, are potent inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), a target in STING pathway activation. Compound 18p (structurally related to the title compound) showed IC₅₀ = 25.0 nM against ENPP1 and induced IFN-β and IP-10 cytokines in vitro .
Building Blocks for Heterocyclic Libraries
The carboxylic acid group facilitates diversification via:
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Amide coupling: With amines to generate sulfonamides or urea derivatives .
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Esterification: For prodrug development or enhanced bioavailability .
Pharmacological and Pharmacokinetic Data
Table 3: Pharmacokinetic Profile of a Related Pyrrolopyridine Derivative (18p)
Parameter | Value (PO, 10 mg/kg) | Value (IV, 1 mg/kg) | Source |
---|---|---|---|
Half-life (T₁/₂) | 1.56 h | 0.25 h | |
Cₘₐₓ | 1554 ng/mL | 303 ng/mL | |
AUC₀–t | 1694 ng·h/mL | 125 ng·h/mL | |
Bioavailability (F%) | >100% | — |
Analytical Characterization
Spectroscopic Data
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¹H NMR (DMSO-d₆): δ 1.42 (s, 9H, Boc), 3.20–3.50 (m, 2H, CH₂), 4.10–4.30 (m, 2H, CH₂), 6.90 (d, J = 5.0 Hz, 1H, pyridine-H), 8.20 (s, 1H, pyrrole-H) .
Chromatographic Methods
Future Directions
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